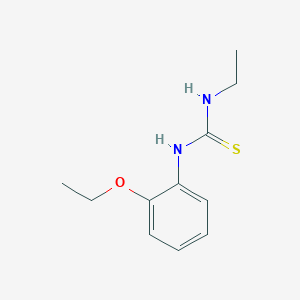
N-(2-ethoxyphenyl)-N'-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-ethylthiourea, also known as AET, is a chemical compound that has been extensively studied for its biochemical and physiological effects. AET belongs to the class of thiourea derivatives and has been found to have a wide range of applications in scientific research. In
Applications De Recherche Scientifique
N-(2-ethoxyphenyl)-N'-ethylthiourea has been used in various scientific research applications, including its use as a reagent in the analysis of metals and as an inhibitor of enzymes. This compound has been found to be a potent inhibitor of the enzyme urease, which is responsible for the hydrolysis of urea into ammonia and carbon dioxide. This compound has also been used as a ligand in the synthesis of metal complexes for catalytic and biological applications.
Mécanisme D'action
The mechanism of action of N-(2-ethoxyphenyl)-N'-ethylthiourea is not fully understood. However, it has been proposed that this compound inhibits the activity of urease by forming a complex with the active site of the enzyme. The complexation of this compound with the active site of the enzyme prevents the binding of urea to the enzyme, thereby inhibiting the hydrolysis of urea.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. This compound has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has also been found to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-ethoxyphenyl)-N'-ethylthiourea has several advantages for lab experiments. This compound is readily available and can be synthesized easily. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. This compound is relatively insoluble in water, which can limit its use in aqueous systems. This compound can also exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
Orientations Futures
There are several future directions for the study of N-(2-ethoxyphenyl)-N'-ethylthiourea. One potential future direction is the development of this compound-based metal complexes for use as catalysts in organic synthesis. Another potential future direction is the use of this compound as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, the development of this compound analogs with improved solubility and reduced cytotoxicity could expand the range of applications for this compound in scientific research.
Conclusion
In conclusion, this compound is a thiourea derivative that has been extensively studied for its biochemical and physiological effects. This compound has a wide range of applications in scientific research, including its use as a reagent in the analysis of metals and as an inhibitor of enzymes. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of this compound, including the development of this compound-based metal complexes and the use of this compound as a neuroprotective agent.
Méthodes De Synthèse
N-(2-ethoxyphenyl)-N'-ethylthiourea can be synthesized by reacting 2-ethoxyaniline with ethyl isothiocyanate in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid with a melting point of 111-112°C.
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-3-12-11(15)13-9-7-5-6-8-10(9)14-4-2/h5-8H,3-4H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFBPQIAAFZVNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=CC=CC=C1OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-benzylpiperidine](/img/structure/B5810673.png)

![N-[2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B5810688.png)
![methyl 1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B5810694.png)
![N-[4-(1-piperidinylmethyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5810695.png)
![2-[(4-tert-butyl-2,6-dimethylbenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B5810703.png)
![2-[(4-chlorobenzyl)thio]-N-isopropylacetamide](/img/structure/B5810708.png)

![N-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]benzenesulfonamide](/img/structure/B5810720.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5810721.png)
![ethyl (2-{[(2,4-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5810727.png)

![N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5810741.png)